

# The Therapeutic Potential of Nicotinamide in Glaucoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Radamide  |           |
| Cat. No.:            | B15295137 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons, forming the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, a significant portion of patients continue to experience vision loss despite adequate IOP control.[1][2] This underscores the urgent need for IOP-independent neuroprotective strategies. Emerging evidence has identified mitochondrial dysfunction and the depletion of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and survival, as key pathophysiological features in glaucoma.[2][3][4] Nicotinamide (NAM), the amide form of vitamin B3 and a key precursor in the NAD+ salvage pathway, has shown considerable promise as a neuroprotective agent in both preclinical and clinical settings. This guide provides an in-depth technical overview of the therapeutic potential of nicotinamide in glaucoma, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

# Mechanism of Action: The NAD+ Salvage Pathway in Retinal Ganglion Cell Neuroprotection

The neuroprotective effects of nicotinamide in glaucoma are primarily attributed to its role in replenishing depleted NAD+ levels within RGCs.[2][4][5] In glaucomatous RGCs, stressors

## Foundational & Exploratory





such as elevated IOP and mitochondrial dysfunction lead to a decline in NAD+, compromising cellular energy production and predisposing the cells to degeneration.[3][6]

Nicotinamide supplementation boosts the NAD+ salvage pathway, which is the predominant mechanism for sustaining intracellular NAD+ levels in retinal tissue.[3][6] This pathway involves the conversion of NAM to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[3][7][8][9]

By restoring NAD+ levels, nicotinamide supports several critical cellular functions in RGCs:

- Enhanced Mitochondrial Function: Adequate NAD+ is essential for oxidative phosphorylation and ATP production, thereby buffering against metabolic stress.[4][5][10]
- Sirtuin Activation: NAD+ is a required substrate for sirtuins (SIRT1/SIRT3), which are deacetylases that play a crucial role in neuroprotection.[3][6]
- PARP Modulation: While poly (ADP-ribose) polymerase 1 (PARP1) is involved in DNA repair, its overactivation in response to glaucomatous stress can deplete NAD+ stores.
   Nicotinamide may help to mitigate this depletion.[3][6]

The following diagram illustrates the NAD+ salvage pathway and its role in RGC health.





Click to download full resolution via product page

Figure 1: Nicotinamide and the NAD+ Salvage Pathway in RGCs

# **Quantitative Data from Preclinical and Clinical Studies**

## **Preclinical Data**

Studies in animal models of glaucoma have provided robust evidence for the neuroprotective effects of nicotinamide.

Table 1: Summary of Key Preclinical Findings for Nicotinamide in Glaucoma Models



| Animal Model                       | Treatment                                       | Key Findings                                                                                                                                                     | Reference   |
|------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| DBA/2J Mouse<br>(Chronic Glaucoma) | Oral Nicotinamide                               | - 93% of eyes did not<br>develop glaucoma at<br>the highest dose.[1]-<br>Increased retinal<br>NAD+ levels.[4]-<br>Prevention of RGC<br>soma and axon loss.       | [1][3][4]   |
| Rat (Ocular<br>Hypertension Model) | Oral Nicotinamide<br>(200, 400, 800<br>mg/kg/d) | - Dose-dependent neuroprotection against RGC loss. [11]- Did not lower IOP.[11]- Prevented widespread metabolic disruption in the retina and optic nerve.[4][10] | [4][10][11] |
| Mouse (Optic Nerve<br>Crush Model) | Systemic<br>Nicotinamide Riboside<br>(NR)       | - Enhanced RGC<br>survival.[12][13]-<br>Preserved RGC<br>function as measured<br>by pERG.[12]                                                                    | [12][13]    |

## **Clinical Data**

Human clinical trials have begun to translate the promising preclinical findings into a clinical setting, demonstrating both safety and early signs of efficacy.

Table 2: Summary of Key Clinical Trial Findings for Nicotinamide in Glaucoma Patients



| Study Design                                                                          | Participants                                  | Intervention                                                                       | Key Findings                                                                                                                             | Reference |
|---------------------------------------------------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Crossover,<br>double-masked,<br>randomized<br>clinical trial                          | 57 glaucoma<br>patients                       | Oral Nicotinamide (1.5 g/day for 6 weeks, then 3.0 g/day for 6 weeks) vs. Placebo  | - Significant improvement in inner retinal function (PhNR Vmax).[14]- A trend for improved visual field mean deviation was observed.[14] | [14]      |
| Phase 2,<br>randomized,<br>double-blind,<br>placebo-<br>controlled trial              | 32 open-angle<br>glaucoma<br>patients         | Oral Nicotinamide (up to 3000 mg/day) and Pyruvate (up to 3000 mg/day) vs. Placebo | - Significant short-term improvement in visual function (number of improving test locations).[7][15]                                     | [7][15]   |
| Double-masked,<br>placebo-<br>controlled<br>crossover<br>randomized<br>clinical trial | 53 normal-<br>tension<br>glaucoma<br>patients | Oral Nicotinamide (1 g/day for 6 weeks, then 2 g/day for 6 weeks) vs. Placebo      | - Significant improvement in PhNRPT and B-wave amplitude.                                                                                | [16]      |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments in glaucoma research related to nicotinamide.

# **Animal Model of Ocular Hypertension (Rat)**

This protocol describes the induction of elevated IOP in rats, a common model to study glaucoma.





Figure 2: Experimental Workflow for Ocular Hypertension Model





Figure 3: Nicotinamide's Neuroprotective Signaling in Glaucoma

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. American Glaucoma Society and American Academy of Ophthalmology Position
   Statement on Nicotinamide Use for Glaucoma Neuroprotection 2025 American Academy of Ophthalmology [aao.org]
- 2. clinicaltrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. bjo.bmj.com [bjo.bmj.com]
- To cite this document: BenchChem. [The Therapeutic Potential of Nicotinamide in Glaucoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15295137#exploring-the-therapeutic-potential-of-radamide-in-glaucoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com